![molecular formula C16H13Cl2N3O B2875338 (E)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide CAS No. 444072-66-6](/img/structure/B2875338.png)
(E)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide is a chemical compound that has attracted a lot of attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as "DCPP" and is a derivative of the pyrrole family of organic compounds. DCPP is a potent inhibitor of certain enzymes that are involved in the regulation of cellular processes, making it a valuable tool for investigating the underlying mechanisms of various biological processes.
Mechanism of Action
DCPP works by binding to the active site of certain enzymes, thereby preventing their activity. Specifically, DCPP has been shown to inhibit the activity of certain kinases by binding to the ATP-binding pocket of these enzymes. This prevents the enzymes from phosphorylating their target proteins, which in turn affects the downstream signaling pathways that are involved in regulating cellular processes.
Biochemical and Physiological Effects:
DCPP has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and division. DCPP has also been shown to induce apoptosis, or programmed cell death, in certain cancer cell lines. Additionally, DCPP has been shown to reduce the expression of certain genes that are involved in cell proliferation and survival.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DCPP in lab experiments is its potent inhibitory activity against certain enzymes. This makes it a valuable tool for investigating the underlying mechanisms of various biological processes, including cancer development and progression. However, one limitation of using DCPP in lab experiments is its potential toxicity to cells, which can affect the interpretation of experimental results.
Future Directions
There are several future directions for research on DCPP. One potential direction is the development of more potent and selective DCPP analogs that can be used to target specific kinases involved in the regulation of cellular processes. Additionally, DCPP could be used in combination with other drugs to enhance their efficacy in treating certain types of cancer. Finally, the potential use of DCPP as a diagnostic tool for cancer could be explored further, as it has been shown to have a high affinity for certain cancer cell lines.
Synthesis Methods
DCPP can be synthesized using a variety of methods, including the reaction of 3,5-dichloroaniline with 2,5-dimethylpyrrole-3-carboxaldehyde in the presence of a cyanide source. The resulting product can then be purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
DCPP has been used in a variety of scientific research applications, including the study of enzyme inhibition and the regulation of cellular processes. DCPP has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in the regulation of cell growth and division. This makes DCPP a valuable tool for investigating the underlying mechanisms of various biological processes, including cancer development and progression.
properties
IUPAC Name |
(E)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O/c1-9-3-11(4-12(8-19)16(20)22)10(2)21(9)15-6-13(17)5-14(18)7-15/h3-7H,1-2H3,(H2,20,22)/b12-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPVKDKIJDOUHE-UUILKARUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC(=C2)Cl)Cl)C)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC(=CC(=C2)Cl)Cl)C)/C=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

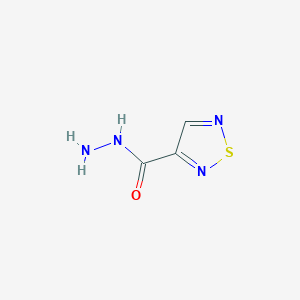
![N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2875256.png)
![N-(4-chlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2875258.png)
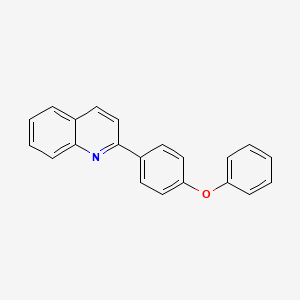
![N-([2,3'-bifuran]-5-ylmethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2875260.png)

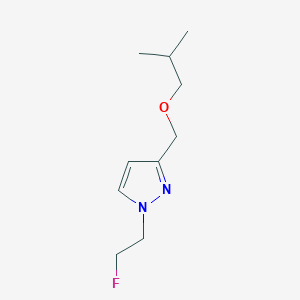
![N-(3-bromophenyl)-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2875265.png)


![1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-(3-methoxyphenyl)urea](/img/no-structure.png)
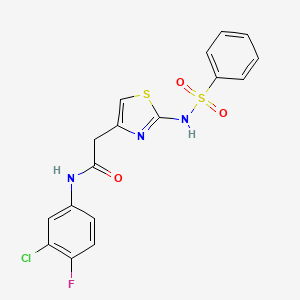
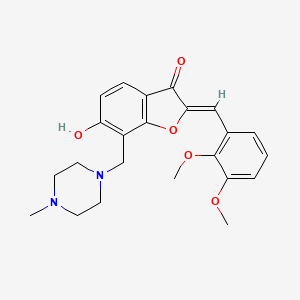
![2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetic acid](/img/structure/B2875278.png)